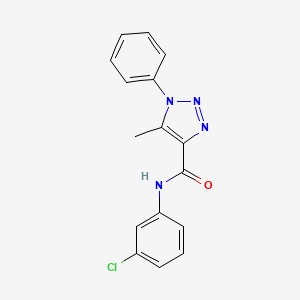

N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a type of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms . Triazoles have been found in many important synthetic drug molecules and have a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between amines and other reagents . For example, the synthesis of “N-(3-chlorophenethyl)-4-nitrobenzamide” involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride .Molecular Structure Analysis

The molecular structure of a similar compound, “Nicotinamide, N-(3-chlorophenyl)-”, includes a formula of C12H9ClN2O and a molecular weight of 232.666 .Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex and involve various mechanisms . For instance, carbamates, which are chemically similar to amides, can form polymers such as polyurethane resins .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, “ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE” is a carbamate ester that is combustible and may cause respiratory irritation and skin burns .科学的研究の応用

Neuroscience and Pharmacology

The compound’s structure suggests potential neuromodulatory effects, which could influence mood, cognition, and behavior. Its role in the regulation of neurotransmitter levels, particularly dopamine and norepinephrine, could contribute to feelings of euphoria and alertness. This makes it a candidate for research into the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .

Medicinal Chemistry

The presence of a chlorine atom and a triazole ring in the compound indicates that it could enhance the biological activity of biologically active molecules. The strategic incorporation of chlorine into specific positions of molecules is known to enhance their inherent biological activity, making this compound a valuable target for drug design .

Antifungal Applications

Given the structural similarity to known antifungal agents, this compound could be explored for its efficacy against fungal infections. It could serve as a lead compound in the development of new antifungal drugs, especially considering the rise of pathogen resistance against current treatments .

Antioxidant Properties

The compound’s molecular structure suggests it may possess antioxidant properties. Research into its ability to neutralize free radicals could lead to applications in preventing oxidative stress-related diseases .

Antitubercular Activity

The triazole ring is a common feature in many antitubercular agents. Investigating this compound’s potential to inhibit the growth of Mycobacterium tuberculosis could open new avenues for treating tuberculosis .

Drug Discovery and Design

The nitro group within the compound’s structure is associated with a wide range of therapeutic agents. Its diverse pharmacological effects make it a compelling target for exploration and innovation in drug discovery, particularly for antimicrobial therapy and cancer treatment .

Bio-functional Hybrid Molecule Synthesis

This compound could be used in the synthesis of bio-functional hybrid molecules, which are of significant interest in the development of novel therapeutic agents. Its ability to react with other compounds to form hybrids can be fully characterized via NMR, UV, and mass spectral data .

Computational Chemistry Studies

In silico computational studies could be conducted to understand the binding affinity and interactions of this compound with various biological targets. Molecular docking studies can rationalize the observed biological activity data and suggest ideal structural requirements for further development .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-chlorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-7-5-6-12(17)10-13)19-20-21(11)14-8-3-2-4-9-14/h2-10H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBIYEALZAROPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one](/img/structure/B2593593.png)

![3-(2,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2593605.png)

![N-allyl-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2593606.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2593609.png)

![1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2593611.png)

![N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2593612.png)

![5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B2593613.png)